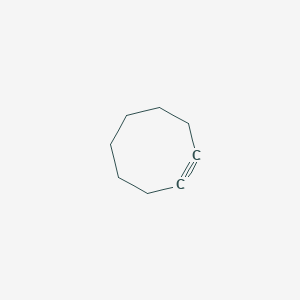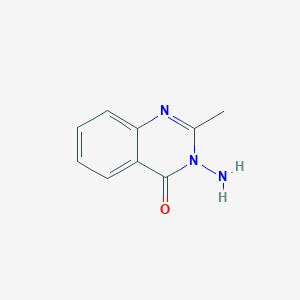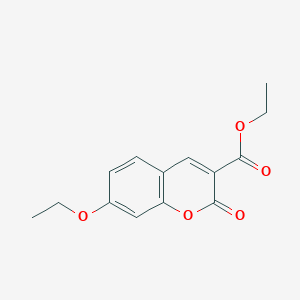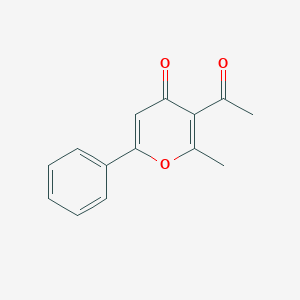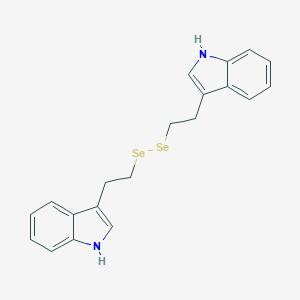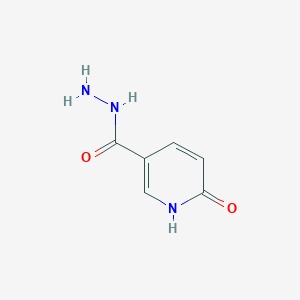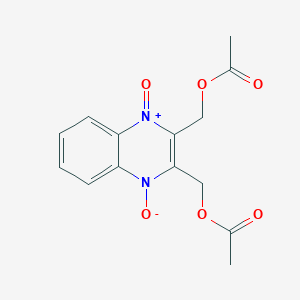
Quinoxidine
Overview
Description
Quinoxidine is a heterocyclic compound that belongs to the quinoxaline family. It is characterized by a fused benzene and pyrazine ring structure. This compound has garnered significant attention due to its diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This compound and its derivatives are widely studied for their potential therapeutic applications in various fields of medicine and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Quinoxidine can be synthesized through several methods, with the most common being the condensation of o-phenylenediamine with dicarbonyl compounds. This reaction typically occurs in the presence of an acid catalyst and an organic solvent such as dimethyl sulfoxide. The reaction conditions often involve heating the mixture to facilitate the formation of the quinoxaline ring.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include additional steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Quinoxidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinoxaline-1,4-dioxide derivatives, which exhibit enhanced biological activities.
Reduction: The reduction of this compound can lead to the formation of dihydroquinoxaline derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where hydrogen atoms in the quinoxaline ring are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines, thiols, and halides are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinoxaline-1,4-dioxide derivatives.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
Quinoxidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial and antitumor activities, making it a potential candidate for drug development.
Medicine: Investigated for its therapeutic potential in treating bacterial infections, cancer, and inflammatory diseases.
Industry: Utilized in the development of agrochemicals, dyes, and materials for electronic devices.
Mechanism of Action
Quinoxidine is often compared with other quinoxaline derivatives such as quinoxaline-1,4-dioxide and dioxidine. These compounds share a similar core structure but differ in their functional groups and biological activities. Quinoxaline-1,4-dioxide, for example, exhibits stronger antimicrobial and antitumor activities due to the presence of two N-oxide groups. Dioxidine is another related compound known for its potent antimicrobial properties. The uniqueness of this compound lies in its versatile reactivity and potential for modification, allowing for the development of a wide range of derivatives with diverse biological activities.
Comparison with Similar Compounds
- Quinoxaline-1,4-dioxide
- Dioxidine
- Quinoxaline
- Dihydroquinoxaline
Properties
IUPAC Name |
[3-(acetyloxymethyl)-1-oxido-4-oxoquinoxalin-4-ium-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O6/c1-9(17)21-7-13-14(8-22-10(2)18)16(20)12-6-4-3-5-11(12)15(13)19/h3-6H,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTLHMUHWUBHKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C([N+](=O)C2=CC=CC=C2N1[O-])COC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70143690 | |
| Record name | Quinoxidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70143690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10103-89-6 | |
| Record name | 2,3-Quinoxalinedimethanol, 2,3-diacetate, 1,4-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10103-89-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoxidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70143690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the downstream effects of Quinoxidine administration in a biological system?
A1: Research indicates that this compound, when administered, primarily targets bacteria. [, , ] It is metabolized into Dioxidine, which is also antibacterially active. [] One study noted that both this compound and Dioxidine could affect the adrenal glands, with this compound showing less toxicity and reversible effects at certain doses. []
Q2: What is the molecular formula and weight of this compound?
A2: The provided research papers do not explicitly state the molecular formula and weight of this compound. More detailed chemical information would need to be sourced from additional literature.
Q3: Is there information available about this compound's performance and applications under various conditions?
A3: The provided research primarily focuses on this compound's biological activity and doesn't delve into its material compatibility, stability, or non-biological applications.
Q4: Does this compound exhibit any catalytic properties?
A4: The provided research does not discuss any catalytic properties of this compound. Its primary focus is its antibacterial activity.
Q5: Have there been any computational chemistry studies, like simulations or QSAR models, conducted on this compound?
A5: The research provided does not mention any computational chemistry studies on this compound.
Q6: What are the stability characteristics of this compound under different conditions? What strategies are employed to enhance its stability, solubility, and bioavailability?
A6: The research primarily focuses on this compound's in vitro and in vivo antibacterial activity and doesn't elaborate on its stability under different conditions or formulation strategies.
Q7: What SHE regulations are relevant to the research and handling of this compound?
A7: The provided research, mostly from the 1970s and 1980s, predates many current SHE regulations. Modern research would necessitate adhering to all relevant safety protocols and guidelines for handling potentially hazardous substances.
Q8: Describe the pharmacokinetic profile of this compound, including its absorption, distribution, metabolism, and excretion (ADME).
A8: Studies indicate that this compound, upon administration, is metabolized into Dioxidine. [] Both this compound and Dioxidine have been detected in the urine of mice after administration, suggesting excretion via the renal route. [] The research doesn't elaborate on its absorption or distribution patterns.
Q9: What is the pharmacodynamic profile of this compound? How does its in vivo activity and efficacy translate to therapeutic benefits?
A9: While the research confirms the in vivo antibacterial activity of this compound in experimental models like burn infections in mice, [] the specific pharmacodynamic details, including its interaction with bacterial targets, are not elaborated upon.
Q10: What in vitro and in vivo studies have been conducted to evaluate the efficacy of this compound?
A10: In vitro studies demonstrated this compound's effectiveness against various bacterial strains, including Pseudomonas aeruginosa and NAG-vibrios. [, ] In vivo studies showed its efficacy in treating burn infections caused by Pseudomonas aeruginosa in mice. []
Q11: What is the toxicity profile of this compound? What are the potential long-term effects of its use?
A11: Studies indicate that this compound's toxicity targets the adrenal glands, although it is less toxic than Dioxidine. [] The long-term effects of this compound have not been thoroughly investigated in the provided research.
Q12: Are there any known biomarkers associated with this compound efficacy or treatment response?
A12: The research doesn't explore biomarkers related to this compound's efficacy or treatment response.
Q13: What analytical methods and techniques are used to characterize, quantify, and monitor this compound?
A13: Early research used spectrochromatography to study the presence of this compound and its metabolite, Dioxidine, in the urine of mice. [] Another study mentions a method for quantitative determination using titration in a nonaqueous medium. []
Q14: What is the environmental impact and degradation profile of this compound?
A14: The provided research doesn't address the environmental impact or degradation of this compound. Further studies would be needed to assess its ecological implications.
Q15: Are there any studies on the dissolution and solubility of this compound?
A15: The provided research does not delve into the dissolution and solubility characteristics of this compound.
Q16: What are the validated analytical methods for this compound analysis, including their accuracy, precision, and specificity?
A16: While the research mentions analytical techniques like spectrochromatography and titration, [, ] details about their validation, including accuracy, precision, and specificity are not provided.
Q17: What quality control and assurance measures are taken during the development, manufacturing, and distribution of this compound?
A17: The research primarily focuses on the preclinical aspects of this compound and doesn't elaborate on quality control, manufacturing, or distribution processes.
Q18: Does this compound elicit any immunological responses?
A18: The provided research doesn't contain information regarding this compound's potential to induce an immune response.
Q19: Are there known interactions between this compound and drug transporters or drug-metabolizing enzymes?
A19: The provided research doesn't explore this compound's interactions with drug transporters or its potential to induce or inhibit drug-metabolizing enzymes.
Q20: What is the biocompatibility and biodegradability profile of this compound?
A20: While research suggests this compound is generally well-tolerated in experimental settings, [] specific details regarding its biocompatibility beyond its effects on the adrenal glands [] and its biodegradability are not provided.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


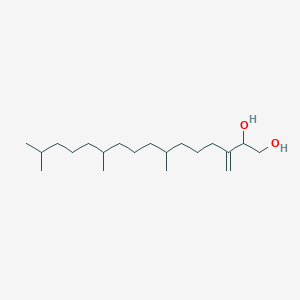
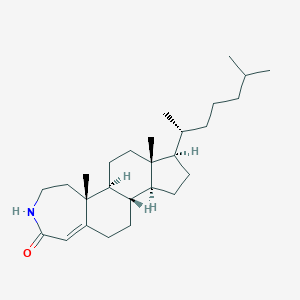

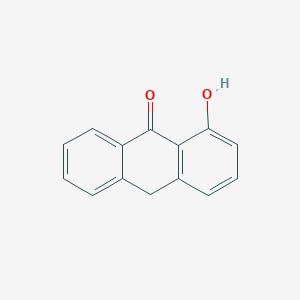

![3,4,6,7,8,9-Hexahydro-4,6,6,9,9-pentamethyl-1H-naphtho[2,3-c]pyran](/img/structure/B158144.png)
